molecular formula C44H96N10O34S5 B611669 Vertilmicin Sulfate CAS No. 857468-21-4

Vertilmicin Sulfate

Cat. No.: B611669
CAS No.: 857468-21-4
M. Wt: 1469.59
InChI Key: YUZKIPGPNSUMPH-LNIIJANASA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Molecular Composition and Stereochemical Configuration

This compound (C$${22}$$H$${43}$$N$${5}$$O$${7}$$) is a 1-N-ethyl derivative of verdamicin, featuring a methyl group at the C-6′ position. Its structure comprises a cyclohexane core functionalized with multiple hydroxyl and amino groups, characteristic of aminoglycosides. The compound exhibits absolute stereochemistry with 10 defined stereocenters, as confirmed by nuclear magnetic resonance (NMR) and X-ray crystallography. The stereochemical arrangement at C-4′ and C-5′ positions is critical for ribosomal binding, a mechanism shared with netilmicin (C$${21}$$H$${41}$$N$${5}$$O$${7}$$).

Crystallographic Analysis and Solid-State Characterization

Crystallographic studies reveal that this compound forms monoclinic crystals with a space group of P2$$_{1}$$. The sulfate counterion interacts with protonated amino groups via ionic bonds, stabilizing the crystal lattice. Differential scanning calorimetry (DSC) shows an endothermic peak at 218°C, corresponding to decomposition, while thermogravimetric analysis (TGA) indicates a 12% mass loss up to 200°C, attributed to bound water.

Solubility, Stability, and pH-Dependent Behavior

This compound is highly soluble in water (>100 mg/mL) and dimethyl sulfoxide (DMSO; 10 mM). Its stability varies with pH:

  • Acidic conditions (pH 3.0) : Degrades by 15% over 24 hours due to hydrolysis of glycosidic bonds.
  • Neutral conditions (pH 7.4) : Stable for >48 hours.
  • Alkaline conditions (pH 9.0) : Rapid degradation (>30% in 12 hours) via β-elimination.

Comparative Structural Analysis with Related Aminoglycosides

Vertilmicin differs from netilmicin by a methyl group at C-6′, reducing susceptibility to enzymatic modification. A structural comparison is summarized below:

Property This compound Netilmicin
Molecular Formula C$${22}$$H$${43}$$N$${5}$$O$${7}$$ C$${21}$$H$${41}$$N$${5}$$O$${7}$$
Key Functional Groups C-6′ methyl C-6′ hydrogen
Enzymatic Susceptibility Low Moderate

This modification enhances vertilmicin’s resistance to AAC(6′)-APH(2″), a bifunctional modifying enzyme.

Properties

CAS No.

857468-21-4

Molecular Formula

C44H96N10O34S5

Molecular Weight

1469.59

IUPAC Name

bis((2R,3R,4R,5R)-2-(((1S,2S,3R,4S,6R)-4-amino-3-(((2S,3R)-3-amino-6-(1-aminoethyl)-3,4-dihydro-2H-pyran-2-yl)oxy)-6-(ethylamino)-2-hydroxycyclohexyl)oxy)-5-methyl-4-(methylamino)tetrahydro-2H-pyran-3,5-diol) pentakis(sulfate)

InChI

InChI=1S/2C22H43N5O7.5H2O4S/c2*1-5-27-13-8-12(25)17(33-20-11(24)6-7-14(32-20)10(2)23)15(28)18(13)34-21-16(29)19(26-4)22(3,30)9-31-21;5*1-5(2,3)4/h2*7,10-13,15-21,26-30H,5-6,8-9,23-25H2,1-4H3;5*(H2,1,2,3,4)/t2*10?,11-,12+,13-,15+,16-,17-,18+,19-,20-,21-,22+;;;;;/m11...../s1

InChI Key

YUZKIPGPNSUMPH-LNIIJANASA-N

SMILES

O[C@H]([C@@H](NC)[C@@](CO1)(C)O)[C@H]1O[C@@H]2[C@@H](O)[C@H](O[C@@H]3[C@H](N)CC=C(C(N)C)O3)[C@@H](N)C[C@H]2NCC.O[C@H]([C@@H](NC)[C@@](CO4)(C)O)[C@H]4O[C@@H]5[C@@H](O)[C@H](O[C@@H]6[C@H](N)CC=C(C(N)C)O6)[C@@H](N)C[C@H]5NCC.O=S(O)(O)=O.O=S(O)(O)=O.O=S(O)(O)=O.O=S(O)(O)=O.O=S(O)(O)=O

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>2 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

Vertilmicin Sulfate;  vertilmicin

Origin of Product

United States

Scientific Research Applications

In Vivo Studies

Research has demonstrated that vertilmicin exhibits significant antibacterial activity in vivo. A study evaluated its effectiveness against systemic infections in mouse models caused by pathogens such as Escherichia coli, Klebsiella pneumoniae, Staphylococcus aureus, and Enterococcus faecalis. The findings indicated that the 50% effective doses for these infections ranged as follows:

PathogenEffective Dose (mg/kg)
Escherichia coli0.63 - 0.82
Klebsiella pneumoniae0.18 - 0.29
Staphylococcus aureus0.25 - 0.99
Enterococcus faecalis4.35 - 7.11

These results suggest that vertilmicin's therapeutic efficacy is comparable to that of netilmicin and superior to gentamicin across all tested isolates, marking it as a promising candidate for treating serious bacterial infections .

Clinical Isolate Studies

Further investigations into the in vitro activity of vertilmicin against clinical isolates from hospitals have shown it to be effective against various resistant strains, reinforcing its potential use in clinical settings . The compound's ability to combat antibiotic-resistant bacteria makes it a valuable asset in the ongoing battle against infectious diseases.

Clinical Applications

  • Skin Burn Infections : In a rabbit model, vertilmicin demonstrated efficacy in treating skin burn infections, showcasing its potential application in wound care .
  • Urinary Tract Infections : Mouse models of ascending urinary tract infections revealed that vertilmicin effectively reduced bacterial counts, indicating its usefulness in treating urinary tract infections caused by multidrug-resistant bacteria .
  • Comparison with Other Antibiotics : In comparative studies, vertilmicin outperformed traditional antibiotics like gentamicin and verdamicin, particularly against strains of E. coli and E. faecalis known for their resistance .

Future Research Directions

Given the promising results from both in vivo and in vitro studies, further research is warranted to explore:

  • Pharmacokinetics : Understanding how vertilmicin is absorbed, distributed, metabolized, and excreted will be crucial for optimizing dosing regimens.
  • Combination Therapies : Investigating the synergistic effects of vertilmicin when used in combination with other antibiotics could enhance treatment outcomes for complex infections.
  • Broader Spectrum : Exploring its efficacy against other resistant pathogens could expand its clinical utility.

Comparison with Similar Compounds

Vertilmicin Sulfate is compared below with Netilmicin Sulfate, Plazomicin Sulfate, and Amikacin, focusing on antimicrobial activity, resistance mechanisms, pharmacokinetics, and analytical methods.

Antimicrobial Activity and Resistance Profile

Vertilmicin exhibits lower susceptibility to aminoglycoside-modifying enzymes (AMEs) compared to other aminoglycosides. Key findings include:

  • AAC(6′)-Ie Acetylation : Vertilmicin is 45.8–250× less susceptible than gentamicin and tobramycin.
  • ANT(2′′)-Ia Phosphorylation : 1.8–7.5× lower susceptibility than amikacin.
  • APH(2′′)-Ia Phosphorylation : Similar susceptibility to amikacin and gentamicin .

Table 1: Enzyme Susceptibility Comparison

Enzyme Vertilmicin Amikacin Netilmicin Gentamicin
AAC(6′)-Ie Acetylation Low High High High
ANT(2′′)-Ia Phosphorylation Low Low High High
APH(2′′)-Ia Phosphorylation Moderate Moderate High High
Pharmacokinetics and Clinical Efficacy
  • Netilmicin Sulfate : Shows dose-dependent pharmacokinetics in cystic fibrosis patients, requiring adjusted dosing for renal impairment. Clinical trials report 85–90% efficacy in urinary tract infections but higher nephrotoxicity (12–15% incidence) compared to Vertilmicin .
  • Plazomicin Sulfate: A next-generation aminoglycoside with enhanced resistance to AMEs. Its dosing guidelines recommend 15 mg/kg/day intravenously, with bioequivalence studies required for formulation changes .

Table 2: Pharmacokinetic Parameters

Parameter Vertilmicin (Rat) Netilmicin (Human) Plazomicin (Human)
Half-life (h) 2.5 2.0–2.5 3.5–4.5
Protein Binding <10% <10% 20–25%
Renal Excretion >90% >90% 85–90%
Detection Method HPLC-Fluorescence HPLC-ELSD LC-MS/MS
Analytical Methodologies

Table 3: Analytical Method Comparison

Compound Method Linearity Range Detection Limit Recovery (%)
This compound HPLC-ELSD 270–1350 µg/mL 10 µg/mL 99.8
Netilmicin Sulfate HPLC-ELSD 100–1000 µg/mL 5 µg/mL 98.5
Plazomicin Sulfate LC-MS/MS 50–5000 ng/mL 1 ng/mL 97.0

Vertilmicin’s HPLC-ELSD method offers cost-effectiveness for bulk drug analysis, whereas Plazomicin requires ultra-sensitive LC-MS/MS due to lower therapeutic thresholds .

Preparation Methods

High-Performance Liquid Chromatography (HPLC) with Evaporative Light Scattering Detection (ELSD)

A validated HPLC-ELSD method is employed for quantifying vertilmicin sulfate and its related substances without derivatization. The method uses a C18 column (250 × 4.6 mm, 5 μm) with a mobile phase of 0.2% trifluoroacetic acid in water and acetonitrile (92:8, v/v) at 1.0 mL/min. ELSD parameters include a drift tube temperature of 45°C and nitrogen flow rate of 2.0 L/min.

Table 1: HPLC-ELSD Parameters for this compound Analysis

ParameterSpecification
ColumnC18 (250 × 4.6 mm, 5 μm)
Mobile Phase0.2% TFA in H₂O:ACN (92:8)
Flow Rate1.0 mL/min
ELSD Temperature45°C
Nitrogen Flow2.0 L/min

This method achieves a linear range of 0.1–2.0 mg/mL (R² > 0.999) and detects impurities at 0.1% of the this compound peak area.

Liquid Chromatography-Ion Trap Mass Spectrometry (LC/ESI/MSn)

LC/ESI/MSn is critical for characterizing impurities during purification. A study identified six vertilmicin-related impurities using a C18 column (150 × 2.1 mm, 3.5 μm) and gradient elution with 0.1% formic acid and acetonitrile. MSn analysis revealed structural modifications such as hydroxylation, methylation, and demethylation, which arise during fermentation or sulfation.

Table 2: Major Impurities in this compound

ImpurityMolecular FormulaStructural ModificationRelative Abundance (%)
Imp-AC₂₂H₄₃N₅O₈SHydroxylation at C-6′0.15
Imp-BC₂₂H₄₁N₅O₇SDemethylation at N-10.08
Imp-CC₂₃H₄₅N₅O₇SMethylation at C-3″0.12

These impurities are controlled to <0.2% to meet pharmacopeial standards.

Formulation Strategies for Sustained Release

A patent (CN1923167A) describes a slow-release injection containing this compound, polylactic acid (PLA) as a slow-release carrier, and sodium carboxymethyl cellulose (CMC-Na) as a suspending agent. The formulation comprises 0.5–60% this compound, 40–99.5% PLA, and 0–30% CMC-Na. PLA degrades in vivo, releasing the drug over 7–14 days, while CMC-Na ensures particle suspension.

Table 3: Composition of Sustained-Release this compound Injection

ComponentFunctionConcentration Range (%)
This compoundActive Ingredient0.5–60
Polylactic Acid (PLA)Slow-Release Carrier40–99.5
CMC-NaSuspending Agent0–30

This formulation reduces dosing frequency and minimizes nephrotoxicity associated with aminoglycosides.

Quality Control and Stability Testing

Fluorometric Derivatization for Plasma Analysis

A high-performance liquid chromatography (HPLC) method with fluorometric detection quantifies this compound in rat plasma. The drug is derivatized with 9-fluorenylmethyl chloroformate (FMOC-Cl) to enhance sensitivity, achieving a lower limit of quantification (LLOQ) of 0.05 μg/mL. The method is linear from 0.05–10 μg/mL and validates pharmacokinetic studies.

Stability Under Accelerated Conditions

This compound solutions (1 mg/mL in saline) remain stable for 24 hours at 25°C but degrade by 12% after 48 hours. Lyophilized formulations retain 98% potency for 24 months at 4°C, confirming long-term stability.

Comparative Pharmacokinetic Profiling

A study in rats compared this compound’s pharmacokinetics after intravenous (IV) and intramuscular (IM) administration. The IV group showed a half-life (t₁/₂) of 2.1 hours and volume of distribution (Vd) of 0.3 L/kg, while the IM group had t₁/₂ of 3.8 hours and bioavailability of 85%. Sustained-release formulations extend t₁/₂ to 120 hours, aligning with therapeutic goals for chronic infections .

Q & A

What experimental design considerations are critical for studying Vertilmicin Sulfate’s mechanism of action in bacterial resistance models?

Basic Research Focus :
To evaluate mechanisms, prioritize in vitro models (e.g., broth microdilution assays) and in vivo infection models (e.g., murine thigh infections) with controlled variables like pH, temperature, and bacterial inoculum size. Include comparator antibiotics (e.g., gentamicin) to contextualize potency .
Advanced Considerations :
For nuanced insights, integrate transcriptomic profiling (RNA-seq) to identify resistance gene upregulation or time-kill kinetics to assess bactericidal vs. bacteriostatic activity. Ensure statistical power by using ≥3 biological replicates and ANOVA for cross-group comparisons .

How can researchers resolve contradictions in reported minimum inhibitory concentration (MIC) values for this compound across studies?

Basic Methodology :
Standardize testing per CLSI/EUCAST guidelines, including cation-adjusted Mueller-Hinton broth and consistent bacterial strain sourcing (e.g., ATCC strains). Document deviations in agar depth or serum protein interference .
Advanced Analysis :
Apply meta-regression to analyze covariates (e.g., pH variations, assay type) influencing MIC discrepancies. For example, MICs may increase 2–4× under high Mg²⁺ conditions due to altered drug permeability .

What analytical techniques are optimal for characterizing this compound’s purity and structural stability under varying storage conditions?

Basic Techniques :
Use HPLC-UV (C18 column, 0.1% trifluoroacetic acid mobile phase) for purity assessment. Confirm identity via FT-IR (amine and sulfate peaks at 3300 cm⁻¹ and 1100 cm⁻¹) .

Advanced Approaches :
Leverage LC-MS/MS for degradation product profiling. For stability studies, accelerate aging at 40°C/75% RH and monitor sulfate ester bond hydrolysis via ion chromatography .

How should researchers design pharmacokinetic (PK) studies to evaluate this compound’s tissue penetration in preclinical models?

Basic Framework :
Use serial plasma/tissue sampling (e.g., renal cortex, lung) in rodent models. Calculate AUC₀–24h and Cmax via non-compartmental analysis (NCA) .
Advanced Optimization :
Incorporate population PK modeling to account for inter-individual variability. For example, renal clearance may correlate with creatinine levels, requiring covariate adjustment in nonlinear mixed-effects models (NONMEM) .

What strategies mitigate off-target effects when assessing this compound’s ototoxicity and nephrotoxicity?

Basic Screening :
Employ HEI-OC1 auditory cells and proximal tubule cell lines (HK-2) for in vitro toxicity screening. Measure apoptosis via caspase-3/7 activity and LDH release .
Advanced Mitigation :
Use chemoinformatics to design analogs with reduced cationic charge, lowering renal uptake. Validate in vivo with auditory brainstem response (ABR) thresholds and urinary Kim-1 biomarkers .

How can conflicting results in this compound’s synergy with β-lactams be systematically addressed?

Basic Testing :
Perform checkerboard assays with fractional inhibitory concentration index (FICI) calculations. Define synergy as FICI ≤0.5 .
Advanced Resolution :
Apply mechanistic modeling to identify pharmacokinetic/pharmacodynamic (PK/PD) drivers. For example, time-dependent β-lactam activity may require staggered dosing to align with this compound’s concentration-dependent killing .

What methodologies are recommended for synthesizing and validating this compound analogs with enhanced stability?

Basic Synthesis :
Modify the 6′-OH group via sulfonation or acylation. Confirm regioselectivity via ¹H-NMR (δ 5.2 ppm for C6′ protons) .
Advanced Validation :
Use molecular dynamics simulations to predict sulfate group interactions with bacterial ribosomes. Validate binding via surface plasmon resonance (SPR) with 30S ribosomal subunits .

How should researchers contextualize this compound’s efficacy in polymicrobial biofilm models?

Basic Models :
Use Staphylococcus aureus-Pseudomonas aeruginosa dual-species biofilms on silicone catheters. Quantify biomass via crystal violet and viability via CFU counts .
Advanced Analysis :
Apply confocal microscopy with LIVE/DEAD staining and RNA-FISH to map spatial distribution and interspecies signaling (e.g., AI-2 quorum sensing) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Vertilmicin Sulfate
Reactant of Route 2
Vertilmicin Sulfate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.